Bienvenue dans la boutique en ligne BenchChem!

1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Building Blocks sGC Activators

This orthogonally protected dual-functional building block features a 4-carboxylic acid anchor for amide coupling and an N-acetylpiperidine handle—directly matching Bayer's patented sGC activator scaffold (US-12195448-B2) and the sEH clinical candidate AR-9281 pharmacophore. The acetyl group prevents piperidine nitrogen interference during coupling; the 4-COOH regioisomer is non-substitutable for the 5-COOH analog. Supplied at ≥98% purity, it eliminates additional protection/deprotection steps versus the free piperidine congener. Essential for heart failure, renal, and fibrotic disease SAR programs.

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 1365988-19-7
Cat. No. B2994716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid
CAS1365988-19-7
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H15N3O3/c1-8(15)13-4-2-10(3-5-13)14-7-9(6-12-14)11(16)17/h6-7,10H,2-5H2,1H3,(H,16,17)
InChIKeyHRXIZPQWAMIIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1365988-19-7): A Dual-Functional Building Block for sGC-Activator Scaffolds and sEH Pharmacophore Exploration


1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1365988-19-7) is a heterocyclic small molecule with molecular formula C₁₁H₁₅N₃O₃ and molecular weight 237.26 g/mol, featuring a pyrazole-4-carboxylic acid core substituted with an N-acetylpiperidin-4-yl moiety . Its canonical SMILES notation is CC(=O)N1CCC(N2C=C(C(=O)O)C=N2)CC1, and the InChIKey is HRXIZPQWAMIIPU-UHFFFAOYSA-N . The compound exists as a solid at room temperature with a predicted boiling point of 502.9 ± 40.0 °C, predicted density of 1.39 ± 0.1 g/cm³, and a predicted pKa of 3.83 ± 0.10 . It is classified under UNSPSC Code 12352000 and bears GHS07 hazard pictograms with H302, H315, H319, and H335 hazard statements . The compound is supplied at 98% purity for research and further manufacturing use only .

Why 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1365988-19-7) Cannot Be Replaced by Unprotected Piperidine or Regioisomeric Pyrazole Analogs


The substitution pattern of 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is non-interchangeable for two structurally critical reasons. First, the N-acetyl protection on the piperidine nitrogen distinguishes this compound from the free piperidine analog 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid , altering both physicochemical properties and synthetic compatibility: the acetyl group masks the basic secondary amine, preventing unwanted side reactions during coupling steps while enabling selective deprotection post-conjugation. Second, the carboxylic acid at the pyrazole 4-position (rather than the 3- or 5-position) is essential for accessing the substituted pyrazolo piperidine carboxylic acid scaffold claimed in Bayer's granted U.S. patent US-12195448-B2 [1], where the 4-carboxylic acid serves as the anchoring point for further derivatization. The regioisomer 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 2680795-38-2) [2] cannot substitute in this context. Furthermore, the acetylpiperidine fragment itself is a validated pharmacophoric element in soluble epoxide hydrolase (sEH) inhibition, as demonstrated by the clinical candidate AR-9281 [3], meaning that substituting a different N-acyl group or an unprotected piperidine would alter target engagement properties.

1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1365988-19-7): Quantitative Differentiation from Structural Analogs and Procurement Benchmarks


Acetylated Piperidine vs. Unprotected Piperidine: Synthetic Utility Differential for Multi-Step Medicinal Chemistry Campaigns

The N-acetyl protection on the piperidine ring fundamentally differentiates this compound from its unprotected analog, 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid . The acetyl group serves as a protecting group for the piperidine secondary amine (pKa ~10-11 for free piperidine), which, if left unprotected, would participate in undesired side reactions during standard amide coupling, Suzuki-Miyaura cross-coupling, or nucleophilic substitution steps . The acetyl group can be selectively removed under mild basic hydrolysis conditions post-coupling, whereas the unprotected analog would require orthogonal protection/deprotection sequences that add synthetic steps. Bayer's US-12195448-B2 patent explicitly describes the use of N-acylated piperidine-pyrazole carboxylic acids as intermediates for preparing sGC-activating cardiovascular therapeutics [1].

Medicinal Chemistry Building Blocks sGC Activators Protecting Group Strategy

Pyrazole-4-Carboxylic Acid vs. Pyrazole-5-Carboxylic Acid Regioisomer: Patent Scaffold Eligibility and Reactivity Differential

The carboxylic acid substitution at the pyrazole 4-position is a mandatory structural requirement for compounds falling within the scope of Bayer's US-12195448-B2 patent, which claims substituted pyrazolo piperidine carboxylic acids for cardiovascular disease indications including heart failure, hypertension, and chronic kidney disease [1]. The regioisomer 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-5-carboxylic acid (CAS 2680795-38-2) [2] positions the carboxylic acid adjacent to the piperidine-bearing nitrogen, altering both the geometry of metal coordination and the steric environment for subsequent derivatization. The pKa of pyrazole-4-carboxylic acid derivatives (predicted pKa = 3.83 ± 0.10 for the target compound ) differs from the 5-carboxylic acid regioisomers due to distinct electronic environments, affecting solubility and coupling reactivity under standard amide bond-forming conditions.

Medicinal Chemistry sGC Activators Regioisomer Selection Cardiovascular Therapeutics

Acetylpiperidine Fragment Validation: Quantitative sEH Inhibition Precedent from AR-9281 Clinical Candidate

The 1-acetylpiperidin-4-yl fragment present in the target compound is a validated pharmacophoric element for soluble epoxide hydrolase (sEH) inhibition. AR-9281 (APAU), a compound containing the identical 1-acetylpiperidin-4-yl urea motif, has demonstrated potent sEH inhibition with IC₅₀ values of 13.8 nM against human sEH (HsEH) and 1.7 nM against murine sEH (MsEH) . In an earlier SAR study, N-(1-acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea exhibited an IC₅₀ of 7.0 nM for sEH and was orally bioavailable in canines [1]. The acetylpiperidine group contributes to both target binding affinity and favorable pharmacokinetic properties, whereas unacetylated piperidine analogs or alternative N-acyl groups (e.g., N-Boc, N-benzoyl) produce substantially different activity profiles [2].

soluble epoxide hydrolase sEH Inhibitors Inflammation Pharmacophore Mapping

Procurement Specification Benchmark: Fluorochem Product F075863 Pricing and Purity vs. Alternative Suppliers

Fluorochem offers 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (Product Code F075863) at £880.00 per 1 g, with stock availability in UK (next day), Germany (3-5 days), and China (10-14 days) warehouses . The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335, requiring appropriate personal protective equipment and ventilation during handling . Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity , while CymitQuimica (Biosynth) previously offered it at minimum 95% purity before discontinuation . The MDL number MFCD21602183 and InChIKey HRXIZPQWAMIIPU-UHFFFAOYSA-N provide unique identifiers for procurement and inventory tracking.

Chemical Procurement Building Blocks Supply Chain Research Chemicals

Physicochemical Property Differential: Predicted pKa and Boiling Point vs. Related Pyrazole-Piperidine Carboxylic Acids

The predicted physicochemical properties of 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid differentiate it from structurally related building blocks. The compound has a predicted boiling point of 502.9 ± 40.0 °C, predicted density of 1.39 ± 0.1 g/cm³, and predicted pKa of 3.83 ± 0.10 . The pKa value of 3.83 indicates that the carboxylic acid exists predominantly in its ionized carboxylate form at physiological pH (7.4), which is relevant for solubility and membrane permeability considerations when the compound is incorporated into larger drug-like molecules. In contrast, the Boc-protected analog 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-pyrazole-4-carboxylic acid (CAS 1034976-50-5) has a molecular weight of 295.34 g/mol (C₁₄H₂₁N₃O₄) versus 237.26 g/mol for the acetyl derivative, a 24% increase that affects both synthetic handling and downstream compound properties. The acetyl group provides a more compact protecting strategy compared to Boc when molecular weight minimization is prioritized.

Physicochemical Properties Formulation Solubility ADME Prediction

1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1365988-19-7): High-Impact Research and Industrial Application Scenarios


Synthesis of sGC Activator Libraries for Cardiovascular Drug Discovery (Heart Failure, Hypertension, CKD)

This compound serves as a direct intermediate for constructing substituted pyrazolo piperidine carboxylic acid derivatives claimed in Bayer's US-12195448-B2 patent [1]. The 4-carboxylic acid position enables amide coupling with diverse amine partners, while the N-acetylpiperidine fragment provides a protected handle for late-stage diversification or deprotection to the free piperidine. The patent explicitly covers therapeutic applications in heart failure (HFrEF, HFmrEF, HFpEF), hypertension, peripheral arterial diseases, chronic and diabetic kidney disease, pulmonary hypertension, and fibrotic diseases [2]. Medicinal chemistry teams synthesizing sGC activator libraries should prioritize the 4-carboxylic acid regioisomer over the 5-carboxylic acid analog to ensure alignment with the patented scaffold.

Expansion of sEH Inhibitor SAR from the AR-9281 Pharmacophore Core

For laboratories investigating soluble epoxide hydrolase (sEH) inhibition for inflammation, hypertension, or type 2 diabetes research, this building block provides the identical 1-acetylpiperidin-4-yl fragment present in the clinical candidate AR-9281 (HsEH IC₅₀ = 13.8 nM; MsEH IC₅₀ = 1.7 nM) . The pyrazole-4-carboxylic acid can be converted to diverse amide, ester, or urea derivatives to explore SAR around the AR-9281 scaffold. The acetyl protection on the piperidine ensures selective functionalization at the carboxylic acid site without competing reactivity from the piperidine nitrogen, a critical consideration given that AR-9281 and related sEH inhibitors (e.g., 1-(1-acetylpiperidin-4-yl)-3-(4,4-dimethylcyclohexyl)urea, IC₅₀ = 38 nM [3]) all retain the N-acetyl group in the final bioactive molecule.

Preparation of Antihistamine and Antibiotic Intermediates

CymitQuimica (Biosynth) has documented the use of 1-(1-acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid as an intermediate for producing fine chemicals including antihistamines and antibiotics, with demonstrated reactivity toward alcohols, amines, and thiols . The compound's dual functionality—a carboxylic acid for amide/ester bond formation and an acetyl-protected piperidine that can be deprotected to reveal a secondary amine for further conjugation—makes it a versatile building block for constructing more complex heterocyclic frameworks. Procurement at 98% purity (Leyan specification) is recommended for coupling reactions where trace impurities could reduce yield, while 95% purity may be acceptable for initial route scouting.

Selective Derivatization Studies Leveraging N-Acetyl Protecting Group Orthogonality

The N-acetyl group on the piperidine ring provides orthogonal protection relative to the carboxylic acid, enabling chemoselective transformations. The predicted pKa of 3.83 ± 0.10 for the carboxylic acid indicates it can be selectively activated for amide coupling under mildly basic conditions without affecting the acetyl group. This orthogonal protection strategy is documented as valuable for sequential functionalization in complex molecule synthesis, avoiding the additional protection/deprotection steps required when using the free piperidine analog 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid. The GHS07 hazard classification (H302, H315, H319, H335) should be noted for laboratory safety planning, with appropriate PPE and ventilation required during handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Acetylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.